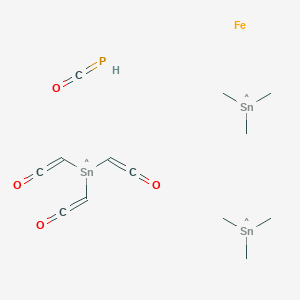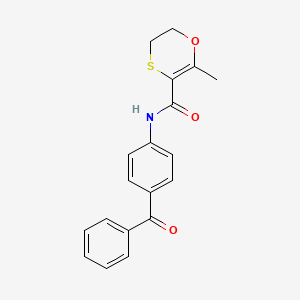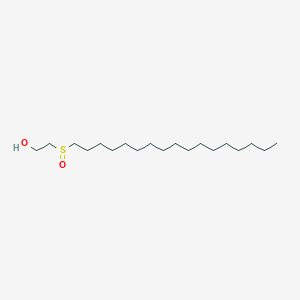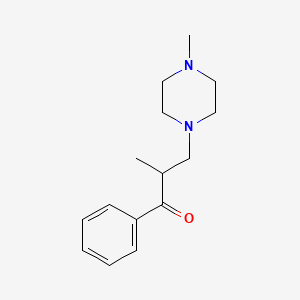
2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanone Moiety: The propanone moiety can be introduced through a Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
化学反応の分析
Types of Reactions
2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-butanone: Similar structure with an additional carbon in the propanone moiety.
2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-pentanone: Similar structure with two additional carbons in the propanone moiety.
2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-hexanone: Similar structure with three additional carbons in the propanone moiety.
Uniqueness
2-Methyl-3-(4-methyl-1-piperazinyl)-1-phenyl-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
特性
CAS番号 |
60868-04-4 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC名 |
2-methyl-3-(4-methylpiperazin-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-13(12-17-10-8-16(2)9-11-17)15(18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChIキー |
VWFKLVGFJYNHLA-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCN(CC1)C)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)




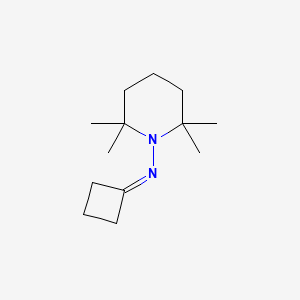
![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)

![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)


